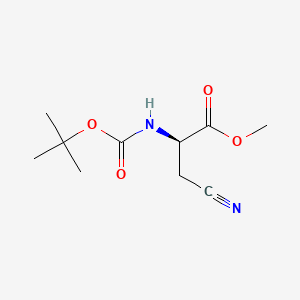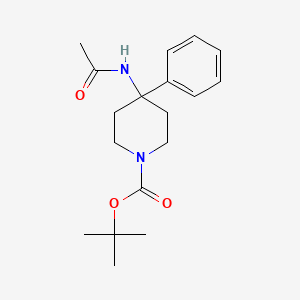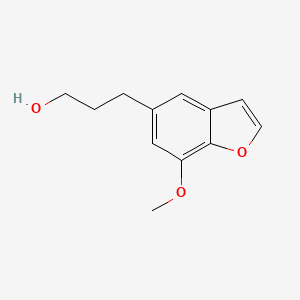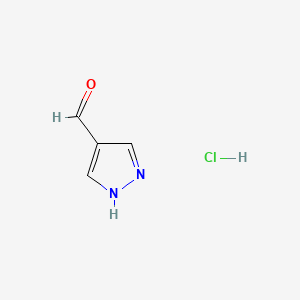
Clorhidrato de 1H-Pirazol-4-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carbaldehyde hydrochloride is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceutical agents .
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Pyrazole-4-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrazole with formylating agents such as Vilsmeier-Haack reagent (DMF-POCl3 adduct) in dimethylformamide (DMF) . Another method includes the use of N-protected 4-pyrazolylmagnesium bromide as a key intermediate .
Industrial Production Methods
Industrial production of 1H-Pyrazole-4-carbaldehyde hydrochloride typically involves scalable and cost-effective processes. One-pot condensation reactions using hydroxylamine hydrochloride and formic acid as a medium, followed by dehydration with orthophosphoric acid, have been reported to yield high efficiency and excellent yields (98-99%) .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazole-4-carboxylic acid.
Reduction: Formation of pyrazole-4-methanol.
Substitution: Formation of pyrazole-4-carbonitrile through reaction with hydroxylamine hydrochloride.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like hydroxylamine hydrochloride and formic acid.
Major Products
Oxidation: Pyrazole-4-carboxylic acid.
Reduction: Pyrazole-4-methanol.
Substitution: Pyrazole-4-carbonitrile.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
1H-Pyrazole-4-carbaldehyde hydrochloride can be compared with other similar compounds such as:
1H-Pyrazole-4-carbonitrile: Similar in structure but contains a nitrile group instead of an aldehyde group.
1H-Pyrazole-4-carboxylic acid: Formed through the oxidation of 1H-Pyrazole-4-carbaldehyde hydrochloride.
1H-Pyrazole-4-methanol: Formed through the reduction of 1H-Pyrazole-4-carbaldehyde hydrochloride.
The uniqueness of 1H-Pyrazole-4-carbaldehyde hydrochloride lies in its versatility as an intermediate for synthesizing a wide range of biologically active compounds and its efficient production methods .
Propiedades
IUPAC Name |
1H-pyrazole-4-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWZEJJEPAMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
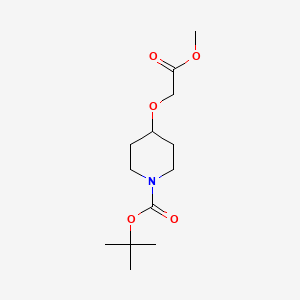
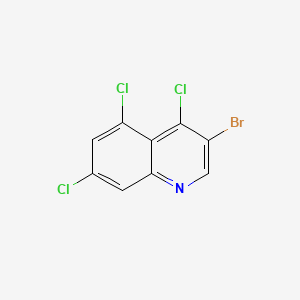
![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)
![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)
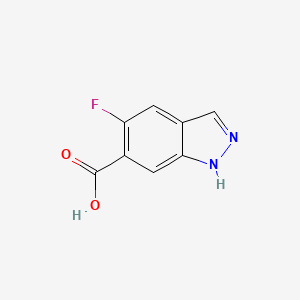
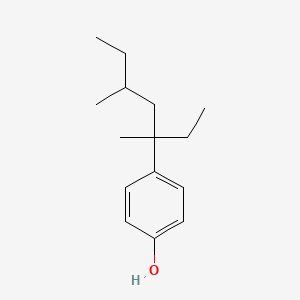
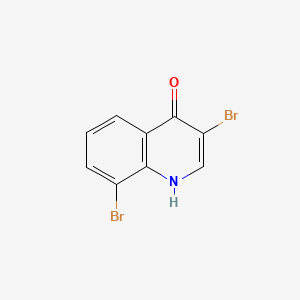
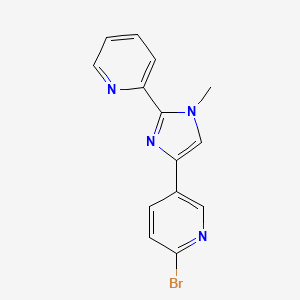
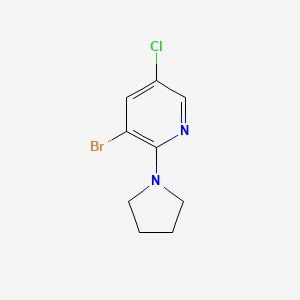
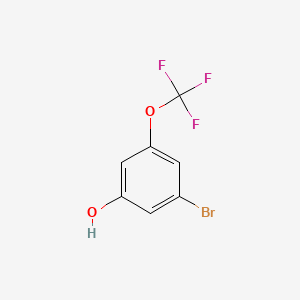
![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)
